2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester
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Overview
Description
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester typically involves the esterification of maleic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Maleic acid or fumaric acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release maleic acid and isopropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the ester functional group, which makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid (Z)-, bis(1-methylethyl) ester:
Maleic acid: The parent compound of 2-Butenedioic acid (2Z)-, mono(1-methylethyl) ester.
Fumaric acid: The trans isomer of maleic acid.
Uniqueness
This compound is unique due to its specific ester configuration, which imparts distinct chemical properties and reactivity compared to its diester counterpart and other related compounds. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
924-83-4 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(Z)-4-oxo-4-propan-2-yloxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3- |
InChI Key |
FWUIHQFQLSWYED-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C(=O)O |
SMILES |
CC(C)OC(=O)C=CC(=O)O |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)O |
924-83-4 | |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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